![molecular formula C17H19NO4S2 B5526107 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine
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Description
Synthesis Analysis
The synthesis of derivatives of 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine and subsequent reactions with electrophiles. For instance, the synthesis of 2-O-substituted derivatives starts with the formation of a parent compound through the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions at the oxygen atom with various electrophiles (Khalid et al., 2013). Similarly, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized from ethyl piperidine-4-carboxylate through a series of reactions, demonstrating the versatility in modifying the piperidine nucleus for potential biological applications (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives of 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine has been elucidated using spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a related compound was analyzed, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015). Such detailed structural insights are essential for understanding the chemical behavior and potential interactions of these compounds.
Chemical Reactions and Properties
The chemical reactions of 1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine derivatives often involve substitutions at various positions to introduce new functional groups, which significantly influence their chemical properties. These reactions include sulfonation, alkylation, and reactions with electrophiles, leading to a wide variety of derivatives with different chemical and biological activities. The bioactivity of these compounds against enzymes like lipoxygenase and cholinesterases has been evaluated, indicating their potential utility in various biological contexts (Khalid et al., 2013).
Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors Synthesis
A study outlined a synthetic pathway for creating potent inhibitors of cyclin-dependent kinase CDK2, utilizing a process that involves the oxidation of beta-piperidinoethylsulfides to intermediates that undergo a Cope-type elimination. This method yielded compounds with significant inhibitory activity, demonstrating a novel application of sulfone chemistry in medicinal chemistry research (Griffin et al., 2006).
Antimicrobial and Enzyme Inhibition Activities
Another study reported the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine and evaluated their bioactivity against lipoxygenase (LOX), acetylcholinesterae (AChE), and butyrylcholinesterase (BChE) enzymes. The compounds displayed notable activity, particularly against BChE, showcasing the therapeutic potential of these derivatives in enzyme inhibition (Khalid et al., 2013).
properties
IUPAC Name |
1-[3-(benzenesulfonyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-23(20,15-8-3-1-4-9-15)16-10-7-11-17(14-16)24(21,22)18-12-5-2-6-13-18/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSVVTYSRQCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine |
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